![molecular formula C8H16ClNO2 B2746815 Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride CAS No. 2307486-98-0](/img/structure/B2746815.png)
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride
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Overview
Description
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, also known as DMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPC is a chiral molecule that exists in two enantiomeric forms, with the (2R,4R) enantiomer being the biologically active form. In
Scientific Research Applications
Neuropharmacology
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride: has been identified as a selective agonist for group II metabotropic glutamate receptors (mGluRs) . These receptors are implicated in various neurological disorders, and agonists like this compound can be used to modulate neuronal excitability and neuroplasticity. This has potential applications in the treatment of conditions such as anxiety, depression, and schizophrenia.
Organic Synthesis
This compound serves as a chiral building block in organic synthesis . Its stereochemistry is particularly valuable for constructing complex molecules with high enantiomeric purity, which is crucial for the pharmaceutical industry. It can be used to synthesize various bioactive molecules, including those with anti-inflammatory and analgesic properties.
Medicinal Chemistry
In medicinal chemistry, Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is used as an intermediate in the synthesis of more complex compounds. For example, it has been used in the development of O-GlcNAcase inhibitors, which are researched for their potential to treat neurodegenerative diseases like Alzheimer’s .
Biochemistry Research
The compound’s role in biochemistry research includes its use as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It can help in understanding the biochemical basis of disease states and the development of new therapeutic strategies .
Pharmacological Research
Pharmacologically, it is explored for its potential effects on various biological pathways. For instance, it has been studied for its impact on the cardiovascular system and its use in the synthesis of drugs like Sacubitril, which is used in heart failure treatment .
Mechanism of Action
Target of Action
The primary target of Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This modification is involved in various cellular processes, including signal transduction, protein degradation, and gene expression .
Mode of Action
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, leading to an increase in the overall level of protein O-GlcNAcylation .
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway . O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes. By increasing the level of protein O-GlcNAcylation, the compound can influence these processes, potentially leading to changes in cell signaling, transcription, and protein degradation .
Result of Action
The inhibition of OGA by Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride can lead to changes in the cellular processes regulated by O-GlcNAcylation . This could potentially result in altered cell signaling, gene expression, and protein degradation, depending on the specific proteins affected .
properties
IUPAC Name |
(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFZECFUQVVFE-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride |
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